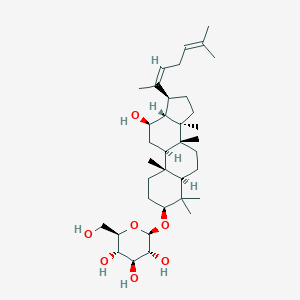

Ginsenoside Rh3

描述

This compound has been reported in Panax notoginseng and Panax ginseng with data available.

from leaves of Panax ginseng C; structure given in first source

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3/b21-11-/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLXREOMFNVWOH-YAGNRYSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC/C=C(/C)\[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317008 | |

| Record name | Ginsenoside Rh3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105558-26-7 | |

| Record name | Ginsenoside Rh3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105558-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rh3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105558267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rh3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ginsenoside Rh3: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rh3 is a rare ginsenoside, a class of steroidal saponins found predominantly in heat-processed ginseng (Panax ginseng C.A. Meyer). It is recognized for its significant pharmacological potential, particularly in oncology and inflammatory diseases. Unlike the more abundant ginsenosides found in raw ginseng, Rh3 is formed through the deglycosylation of protopanaxadiol-type ginsenosides during processing. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological signaling pathways of this compound, along with detailed experimental protocols for its analysis.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid saponin. Its structure consists of a dammarane-type aglycone with a sugar moiety attached. A critical structural feature of this compound is the stereochemistry at the C-20 position, leading to two main epimers: 20(S)-Ginsenoside Rh3 and 20(R)-Ginsenoside Rh3. These epimers can exhibit different biological activities and physicochemical properties.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Reference |

| Chemical Formula | C36H60O7 | [1][2] |

| Molecular Weight | 604.86 g/mol | [1][2][3] |

| CAS Number | 105558-26-7 | [1][2] |

| Property | 20(S)-Ginsenoside Rg3 | 20(R)-Ginsenoside Rg3 | This compound (unspecified) |

| Appearance | White amorphous powder | White amorphous powder | Solid |

| Melting Point | 146-147°C | Not specified | Not specified |

| Solubility | Readily soluble in cold H2O, EtOH, MeOH, and CH3CN. Sparingly soluble in aqueous buffers.[4] | Readily soluble in DMSO; sparingly soluble in H2O and CH3CN.[4] | Soluble in DMSO, Pyridine, Methanol, Ethanol.[5] |

| Optical Activity | [α]/D +10 to +20° (c = 1 in methanol) | Not specified | Not specified |

Note: Some sources refer to Ginsenoside Rg3, which has a different glycosylation pattern but shares the same dammarane core. The data for Rg3 epimers is included for comparative context where Rh3-specific data is limited.

Key Biological Signaling Pathways

This compound exerts its pharmacological effects by modulating a variety of intracellular signaling pathways. These are primarily involved in apoptosis, inflammation, and cell proliferation.

Apoptosis Induction in Cancer Cells

This compound is a potent inducer of apoptosis in various cancer cell lines.[2] The primary mechanism involves the intrinsic or mitochondrial pathway.

-

Mechanism: Rh3 treatment leads to an increase in the production of reactive oxygen species (ROS).[3][6] This oxidative stress disrupts mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[3] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which cleave essential cellular proteins like poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[3] Furthermore, Rh3 modulates the expression of the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[3]

Anti-inflammatory and Antioxidant Pathways

This compound exhibits significant anti-inflammatory and antioxidant properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.

-

NF-κB Inhibition: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[4][7] Rh3 inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[8] This sequesters NF-κB in the cytoplasm, blocking the transcription of inflammatory mediators.[8][9] The upstream regulation appears to involve the inhibition of kinases like ERK and Akt.[8][10]

-

Nrf2 Activation: Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is bound by Keap1, which targets it for degradation. Rh3 can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[11][12] There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes like Heme Oxygenase-1 (HO-1) and NQO1, bolstering the cell's defense against oxidative stress.[11][12][13]

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This method is crucial for pharmacokinetic studies.

Methodology Details:

-

Sample Preparation:

-

To a 100 µL aliquot of rat plasma, add the internal standard (e.g., dioscin).[14]

-

Perform liquid-liquid extraction by adding an organic solvent like ethyl acetate.[14]

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.[14]

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Ion Transitions: For this compound, monitor transitions such as m/z 649.6 > 603.1. For an internal standard like dioscin, the transition could be m/z 867.2 → 761.5.[14][15]

-

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.

Methodology Details:

-

Cell Seeding: Plate cells (e.g., B16, MDA-MB-231) in a 96-well plate at a density of approximately 3,000-5,000 cells/well and incubate overnight to allow for attachment.[16][17]

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, then diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours).[16][18]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of about 0.5 mg/mL and incubate for 3-4 hours at 37°C.[19]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the purple formazan crystals.[16][19]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Conclusion

This compound is a promising natural compound with well-documented anti-cancer and anti-inflammatory activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as those controlling apoptosis, inflammation, and oxidative stress, makes it a compelling candidate for further drug development. The experimental protocols outlined in this guide provide a solid foundation for researchers to accurately quantify and evaluate the biological effects of this potent ginsenoside. Further investigation, particularly focusing on the distinct activities of its 20(S) and 20(R) epimers, will be crucial in fully elucidating its therapeutic potential.

References

- 1. Molecular signaling of ginsenosides Rb1, Rg1, and Rg3 and their mode of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ginsenoside Rg3? [synapse.patsnap.com]

- 3. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory mechanism of ginseng saponin metabolite Rh3 in lipopolysaccharide-stimulated microglia: critical role of 5'-adenosine monophosphate-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Reactive oxygen species mediated ginsenoside Rg3- and Rh2-induced apoptosis in hepatoma cells through mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rg3 promotes inflammation resolution through M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Ginsenoside Rg3 via NF-κB Pathway in A549 Cells and Human Asthmatic Lung Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound activates Nrf2 signaling and protects endometrial cells from oxygen and glucose deprivation-reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound activates Nrf2 signaling and protects endometrial cells from oxygen and glucose deprivation-reoxygenation | Aging [aging-us.com]

- 13. Activation of Nrf2 by this compound protects retinal pigment epithelium cells and retinal ganglion cells from UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereoselective determination of ginsenosides Rg3 and Rh2 epimers in rat plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and tissue distribution analysis of this compound in rats using a novel LC-MS/MS quantification strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumor cell viability determination using the MTT assay [bio-protocol.org]

- 17. Ginsenoside Rg3 inhibits the malignant progression of cervical cancer cell by regulating AKT2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Inhibits Lung Cancer Metastasis by Targeting Extracellular Signal-Regulated Kinase: A Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cyrusbio.com.tw [cyrusbio.com.tw]

20(S)-ginsenoside Rh3 vs 20(R)-ginsenoside Rh3 stereoisomers

An In-Depth Technical Guide to 20(S)- and 20(R)-Ginsenoside Rh3 Stereoisomers for Researchers and Drug Development Professionals.

Introduction

Ginsenoside Rg3, a tetracyclic triterpenoid saponin isolated from Panax ginseng, is a compound of significant interest in pharmacology due to its diverse biological activities, including potent anti-cancer effects.[1] The therapeutic potential of Rg3 is complicated by the existence of two stereoisomers, or epimers, at the C-20 position: 20(S)-ginsenoside Rg3 and 20(R)-ginsenoside Rg3. These isomers, while structurally similar, exhibit distinct physicochemical properties, pharmacokinetic profiles, and pharmacological activities. This stereospecificity is critical, as the orientation of the hydroxyl group at the C-20 position dictates the molecule's interaction with biological targets, leading to different downstream effects.[2][3] This guide provides a detailed comparison of the 20(S) and 20(R) epimers of ginsenoside Rg3, offering a comprehensive resource for researchers and professionals in drug development.

Physicochemical Properties

The stereochemical difference at the C-20 position significantly influences the physical and chemical properties of the Rg3 isomers. Notably, the 20(S) epimer demonstrates superior solubility in aqueous solutions compared to its 20(R) counterpart, a crucial factor for pharmaceutical development.[4]

Table 1: Comparative Physicochemical Properties of 20(S)- and 20(R)-Ginsenoside Rg3

| Property | 20(S)-Ginsenoside Rg3 | 20(R)-Ginsenoside Rg3 | Reference |

| Appearance | White amorphous powder | White amorphous powder | [5] |

| Solubility | Readily soluble in cold H₂O, EtOH, MeOH, and CH₃CN | Readily soluble in DMSO; sparingly soluble in H₂O and CH₃CN | [2][5] |

| Purity (by HPLC) | 100% | 100% | [5] |

| Water Content | 0.534% | 0.920% | [5] |

| Net Mass Balance | 99.466% | 99.080% | [5] |

Pharmacological Activities and Signaling Pathways

The biological activities of 20(S)- and 20(R)-Rg3 are distinct, highlighting the importance of stereoselectivity in their mechanisms of action. The 20(S) isomer is predominantly recognized for its potent anti-cancer activities, while the 20(R) isomer shows significant immunomodulatory and hepatoprotective effects.

20(S)-Ginsenoside Rg3: Anti-Cancer Activity

The 20(S) epimer is a potent inhibitor of cancer cell growth and survival, primarily through the induction of apoptosis and cellular senescence.

p53-Mediated Pathway in Gallbladder Cancer (GBC): In gallbladder cancer cells, 20(S)-Rg3 suppresses survival in a concentration-dependent manner.[6][7] It functions by inhibiting the murine double minute 2 (MDM2) protein, which is a negative regulator of the tumor suppressor p53.[4] This inhibition leads to the stabilization and accumulation of p53.[4] Activated p53 then transcriptionally activates p21, a cyclin-dependent kinase inhibitor, which induces G0/G1 cell cycle arrest and cellular senescence.[6] Concurrently, p53 activation triggers the mitochondrial-mediated intrinsic apoptosis pathway. This involves increasing the expression of pro-apoptotic proteins Bax and Bad, while decreasing the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL, ultimately leading to the cleavage and activation of caspase-3.[4]

20(R)-Ginsenoside Rg3: Immunomodulation and Organ Protection

The 20(R) epimer demonstrates distinct therapeutic activities, particularly in enhancing immune responses and protecting against drug-induced organ damage.

NK Cell Activation via MAPK/ERK Pathway: 20(R)-Rg3 has been shown to effectively activate Natural Killer (NK) cells, a critical component of the innate immune system responsible for targeting and eliminating cancer cells. In contrast, the 20(S) isomer has no effect on NK cell activity.[8] The mechanism involves the activation of the MAPK/ERK signaling pathway, which enhances the cytotoxic activity of NK cells.[8]

Hepatoprotection via PI3K/AKT Pathway: 20(R)-Rg3 provides protection against acetaminophen (APAP)-induced liver injury. It ameliorates hepatotoxicity by inhibiting oxidative stress and inflammation and alleviating hepatocellular necrosis and apoptosis.[9] This protective effect is mediated in part through the activation of the PI3K/AKT signaling pathway.[9]

Table 2: Summary of Differentiated Pharmacological Activities

| Activity | Stereoisomer | Mechanism / Pathway | Model System | Reference |

| Anti-Cancer | 20(S)-Rg3 | p53 activation, apoptosis, senescence | Gallbladder cancer cells (NOZ, GBC-SD) | [4][6] |

| Anti-Cancer | 20(S)-Rg3 | PI3K/Akt and XIAP pathway inhibition | Human ovarian cancer cells (HO-8910) | [10][11] |

| Anti-Cancer | Both | Inhibition of proliferation, ROS induction | Human leukemia Jurkat cells | [11] |

| Anti-Cancer | 20(R)-Rg3 | Akt/Bax/caspase-3 pathway activation | Colorectal cancer xenograft mice | [12] |

| Immunomodulation | 20(R)-Rg3 | MAPK/ERK pathway activation in NK cells | Human NK cells | [8] |

| Hepatoprotection | 20(R)-Rg3 | PI3K/AKT pathway activation | Acetaminophen-induced liver injury in mice | [9] |

| Anti-Atherosclerosis | Both | PPARγ activation (20S > 20R) | Vascular Smooth Muscle Cells (VSMCs) | [13] |

| Neuroprotection | 20(S)-Rg3 | NMDA receptor inhibition (glycine-binding site) | Cultured rat hippocampal neurons | [14] |

| Antioxidant Activity | 20(R)-Rg3 | Stronger antioxidant stress activation than 20(S) | In vitro assays | [3] |

Pharmacokinetics and Metabolism

The stereoisomers exhibit different pharmacokinetic profiles and are metabolized differently by intestinal microflora. The 20(S) epimer is metabolized much more rapidly than the 20(R) epimer.

Comparative Pharmacokinetics: Studies in rats following oral administration show clear differences in plasma concentrations and other pharmacokinetic parameters between the two isomers.

Table 3: Pharmacokinetic Parameters of Rg3 Epimers in Rat Plasma

| Parameter | 20(S)-Ginsenoside Rg3 | 20(R)-Ginsenoside Rg3 | Reference |

| Tₘₐₓ (h) | ~7.0 | ~8.0 | [15] |

| Cₘₐₓ (ng/mL) | ~150 | ~250 | [15] |

| AUC₀₋ₜ (ng·h/mL) | ~1800 | ~3500 | [15] |

| t₁/₂ (h) | ~6.0 | ~7.5 | [15] |

| (Note: Values are approximate, derived from graphical data in cited literature after administration of Sheng-Mai-San extracts and may vary based on formulation.) |

Metabolism by Intestinal Bacteria: Human intestinal bacteria play a crucial role in the metabolism of ginsenosides. Both Rg3 epimers are metabolized to ginsenoside Rh2 and subsequently to protopanaxadiol (PPD). However, the rate of transformation is dramatically different. 20(S)-ginsenoside Rg3 is transformed to 20(S)-ginsenoside Rh2 or 20(S)-protopanaxadiol at a rate approximately 19-fold faster than the conversion of the 20(R) epimer.[16] This rapid metabolism of the 20(S) form is significant, as the resulting metabolites, particularly 20(S)-ginsenoside Rh2 and 20(S)-protopanaxadiol, exhibit potent cytotoxicity against tumor cell lines.[16]

Experimental Protocols

This section details the methodologies used to isolate, characterize, and evaluate the biological activities of the Rg3 stereoisomers.

Isolation and Purification

A multi-step chromatography process is typically employed to isolate and purify the Rg3 epimers from processed ginseng.[5][17]

-

Adsorption Chromatography: Initial separation using a Diaion HP-20 column.

-

Silica Gel Flash Chromatography: Further fractionation of the crude extract.

-

Recrystallization: Purification of fractions containing the target ginsenosides.

-

Preparative HPLC: Final high-resolution separation of the 20(S) and 20(R) stereoisomers to achieve high purity.[17]

Purity and Content Determination by HPLC

Multiple validated HPLC methods are used to determine the purity and quantify the content of each isomer.[5]

-

System 1 (C18):

-

Column: Discovery HS C18 (4.6×250 mm, 5 μm).

-

Mobile Phase: Acetonitrile (A) and water (B) gradient.

-

Detection: UV at 203 nm.

-

-

System 2 (C18 with Formic Acid):

-

Column: Symmetry C18 (250×4.6 mm, 5 μm).

-

Mobile Phase: Acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

-

-

System 3 (Carbohydrate Column):

-

Column: Prevail carbohydrate ES (250×4.6 mm, 5 μm).

-

Mobile Phase: Acetonitrile/H₂O/isopropyl alcohol gradients.

-

Cell-Based Assays

-

Cell Proliferation Assay: The Cell Counting Kit-8 (CCK-8) assay is used to measure cell viability and proliferation after treatment with Rg3 isomers. The 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay is used to measure DNA synthesis as an indicator of proliferation.[13]

-

Apoptosis Analysis: Apoptosis is quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Morphological changes characteristic of apoptosis, such as chromatin condensation, are visualized using Hoechst 33342 staining.[4][11]

-

Cell Cycle Analysis: Cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[13]

-

Cell Migration Assay: The Transwell chamber assay is used to assess the migratory capacity of cells. Cells are seeded in the upper chamber, and migration towards a chemoattractant in the lower chamber is quantified after a set period.[13]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulphate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific to the target proteins (e.g., p53, caspase-3, MMP2) followed by secondary antibodies conjugated to an enzyme for chemiluminescent detection.[4][13]

Synthesis and Production

While Rg3 can be isolated from natural sources, this is often inefficient. Therefore, methods for synthesis and biotransformation have been developed.

-

Regioselective Synthesis: Novel derivatives, such as palmitates of 20(R)-ginsenoside Rg3, have been synthesized to enhance anti-proliferative activity.[18]

-

Chemical Synthesis: A general approach to access dehydrated ginsenosides, including (20E)-Rh3, has been developed via the dehydration of naturally occurring 20(S)-protopanaxadiol followed by glycosylation.[19]

-

Enzymatic and Acid Conversion: A combination of enzymatic conversion (using Viscozyme L) to transform major ginsenosides into intermediate compounds, followed by acid-heat treatment, can be used to produce a mixture of rare ginsenosides, including Rh3 and Rh2 epimers.[20][21]

Conclusion

The 20(S) and 20(R) stereoisomers of ginsenoside Rg3 are not interchangeable. They possess distinct physicochemical properties, metabolic fates, and pharmacological activities that are critically dependent on the C-20 stereochemistry. 20(S)-Rg3 is a promising anti-cancer agent that primarily acts by inducing p53-mediated apoptosis and senescence. In contrast, 20(R)-Rg3 shows greater potential as an immunomodulatory agent by activating NK cells and as a hepatoprotective compound. These differences underscore the necessity for stereochemically pure compounds in research to accurately elucidate mechanisms of action and for the development of targeted therapeutics. Future drug development efforts should consider the unique profiles of each epimer to maximize therapeutic efficacy and safety.

References

- 1. Ginsenoside Rg3 | C42H72O13 | CID 9918693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterizing a full spectrum of physico-chemical properties of (20S)- and (20R)-ginsenoside Rg3 to be proposed as standard reference materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ginsenoside 20(R)-Rg3 enhances natural killer cell activity by increasing activating receptor expression through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 20(R)-ginsenoside Rg3, a rare saponin from red ginseng, ameliorates acetaminophen-induced hepatotoxicity by suppressing PI3K/AKT pathway-mediated inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Ginsenoside Rg3 Promotes Cell Growth Through Activation of mTORC1 [frontiersin.org]

- 11. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ginsenosides 20R-Rg3 and Rg5 enriched black ginseng inhibits colorectal cancer tumor growth by activating the Akt/Bax/caspase-3 pathway and modulating gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ginsenoside Rg3 stereoisomers differentially inhibit vascular smooth muscle cell proliferation and migration in diabetic atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 15. Pharmacokinetic Comparison of 20(R)- and 20(S)-Ginsenoside Rh1 and 20(R)- and 20(S)-Ginsenoside Rg3 in Rat Plasma following Oral Administration of Radix Ginseng Rubra and Sheng-Mai-San Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Synthesis of Δ20-Ginsenosides Rh4, (20E)-Rh3, Rg6, and Rk1: A General Approach To Access Dehydrated Ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Production of the Rare Ginsenoside Rh2-MIX (20(S)-Rh2, 20(R)-Rh2, Rk2, and Rh3) by Enzymatic Conversion Combined with Acid Treatment and Evaluation of Its Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathway of Ginsenoside Rh3 in Panax Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Ginsenoside Rh3, a pharmacologically significant saponin found in Panax species. This document details the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for the key methodologies cited and visualizes complex pathways and workflows to facilitate understanding and further research in the field of natural product biosynthesis and metabolic engineering.

Introduction to this compound

Ginsenosides, the primary bioactive constituents of ginseng (Panax spp.), are a diverse group of triterpenoid saponins with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] this compound is a rare ginsenoside that has garnered significant attention for its potent anti-cancer properties.[2] Its biosynthesis in Panax species is a multi-step process involving a series of enzymatic reactions, starting from the cyclization of 2,3-oxidosqualene.[1] Understanding this pathway is crucial for developing biotechnological approaches to enhance the production of this valuable compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a branch of the general isoprenoid pathway and involves three main stages: the formation of the triterpene skeleton, hydroxylation by cytochrome P450 monooxygenases (CYP450s), and glycosylation by UDP-glycosyltransferases (UGTs).[1]

The pathway begins with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, which is then epoxidized to 2,3-oxidosqualene.[1] This precursor is then cyclized by dammarenediol-II synthase (DS) to form the dammarane-type triterpene skeleton, dammarenediol-II.[1]

Subsequent hydroxylation of dammarenediol-II at the C-12 position is catalyzed by a protopanaxadiol synthase (PPDS), a cytochrome P450 enzyme (CYP716A47), to yield protopanaxadiol (PPD), the direct aglycone precursor of Rh3.[1]

The final and diversifying steps in the biosynthesis of Rh3 involve sequential glycosylation of PPD. The biosynthesis of this compound from PPD proceeds through a two-step glycosylation process:

-

Formation of Ginsenoside Rh2: The UDP-glycosyltransferase, PgUGT74AE2 , transfers a glucose moiety from UDP-glucose to the C-3 hydroxyl group of protopanaxadiol (PPD) to form Ginsenoside Rh2.[1]

-

Formation of Ginsenoside Rg3: Subsequently, another UDP-glycosyltransferase, PgUGT94Q2 , catalyzes the transfer of a second glucose moiety from UDP-glucose to the C-3 glucose of Rh2, forming a 1-2 glycosidic bond and yielding Ginsenoside Rg3.[1]

Biosynthesis pathway of this compound from 2,3-Oxidosqualene.

Quantitative Data

The efficiency of the enzymatic steps and the overall yield of this compound are critical for both fundamental research and commercial production. The following tables summarize key quantitative data from studies on the biosynthesis of Rh3.

Table 1: Kinetic Parameters of Key UDP-Glycosyltransferases in this compound Biosynthesis

| Enzyme | Substrate | Km (µM) | Reference |

| PgUGT74AE2 | Protopanaxadiol (PPD) | 25 | [1] |

| PgUGT94Q2 | Ginsenoside Rh2 | 40 | [1] |

Table 2: Production of Ginsenosides Rh2 and Rg3 in Engineered Saccharomyces cerevisiae

| Engineered Strain | Precursor | Product | Titer | Reference |

| LKG31 | Protopanaxadiol (PPD) | Ginsenoside Rg3 | 254.07 ± 56.49 mg/L | [3] |

| LKG31RS | Protopanaxadiol (PPD) | Ginsenoside Rg3 | 164.58 ± 24.54 mg/L | [3] |

| EGH31 | Protopanaxadiol (PPD) | Ginsenoside Rg3 | 52.48 ± 21.02 mg/L | [3] |

| LKG53RS | Protopanaxadiol (PPD) | Ginsenoside Rh2 | 54.57 ± 6.36 mg/L | [3] |

| LKG53 | Protopanaxadiol (PPD) | Ginsenoside Rh2 | 35.42 ± 5.37 mg/L | [3] |

| EGH53 | Protopanaxadiol (PPD) | Ginsenoside Rh2 | 4.40 ± 0.13 mg/L | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Cloning of Panax ginseng UGTs into pET-28a(+) Expression Vector

This protocol describes the cloning of a Panax ginseng UDP-glycosyltransferase (UGT) gene into the pET-28a(+) expression vector for subsequent protein expression in E. coli.

Materials:

-

Total RNA from Panax ginseng

-

Reverse transcriptase and oligo(dT) primers

-

Gene-specific primers with restriction sites (e.g., NdeI and XhoI)

-

High-fidelity DNA polymerase

-

pET-28a(+) vector

-

Restriction enzymes (e.g., NdeI and XhoI) and T4 DNA ligase

-

Competent E. coli DH5α and BL21(DE3) cells

-

LB agar plates and broth with kanamycin (50 µg/mL)

-

Plasmid miniprep kit

-

DNA sequencing service

Procedure:

-

cDNA Synthesis: Synthesize first-strand cDNA from total RNA isolated from Panax ginseng using reverse transcriptase and oligo(dT) primers according to the manufacturer's instructions.

-

PCR Amplification: Amplify the target UGT gene from the cDNA using gene-specific primers containing appropriate restriction sites (e.g., NdeI at the 5' end and XhoI at the 3' end). Use a high-fidelity DNA polymerase to minimize PCR errors.

-

Vector and Insert Preparation: Digest both the PCR product and the pET-28a(+) vector with the selected restriction enzymes (e.g., NdeI and XhoI). Purify the digested vector and insert using a gel extraction kit.

-

Ligation: Ligate the purified UGT gene insert into the linearized pET-28a(+) vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation. Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

-

Screening and Plasmid Isolation: Select several colonies and grow them in LB broth with kanamycin. Isolate the plasmid DNA using a miniprep kit.

-

Verification: Verify the correct insertion of the UGT gene by restriction digestion and DNA sequencing.

-

Expression Host Transformation: Transform the sequence-verified recombinant plasmid into competent E. coli BL21(DE3) cells for protein expression.

Expression and Purification of Recombinant His-tagged UGTs

This protocol details the expression of His-tagged UGTs in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli BL21(DE3) cells harboring the pET-28a(+)-UGT plasmid

-

LB broth with kanamycin (50 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE equipment and reagents

Procedure:

-

Culture Growth: Inoculate a starter culture of the recombinant E. coli strain and grow overnight. The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to culture the cells at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble His-tagged UGT.

-

IMAC Purification: Equilibrate a Ni-NTA column with lysis buffer. Load the clarified lysate onto the column.

-

Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged UGT from the column using elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and size.

In Vitro UDP-Glycosyltransferase (UGT) Activity Assay

This protocol describes a method to determine the enzymatic activity of a purified recombinant UGT.

Materials:

-

Purified recombinant UGT enzyme

-

Substrate (e.g., Protopanaxadiol or Ginsenoside Rh2)

-

UDP-glucose

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

Methanol

-

HPLC system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, substrate (e.g., 1 mM), and UDP-glucose (e.g., 2 mM).

-

Enzyme Addition: Initiate the reaction by adding the purified UGT enzyme to the reaction mixture. A control reaction without the enzyme should be included.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 35°C) for a specific period (e.g., 1-12 hours).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Analyze the reaction products by HPLC to identify and quantify the formation of the glycosylated product (e.g., Ginsenoside Rh2 or Rg3).

Heterologous Production of this compound in Saccharomyces cerevisiae**

This protocol provides a general workflow for the metabolic engineering of S. cerevisiae to produce this compound.

Experimental workflow for the production of this compound in engineered yeast.

Materials:

-

Saccharomyces cerevisiae strain (e.g., BY4741)

-

Yeast expression vectors

-

Genes for the Rh3 biosynthesis pathway (DS, PPDS, PgUGT74AE2, PgUGT94Q2)

-

Yeast transformation reagents

-

Selective growth media (e.g., SC-Ura)

-

Fermentation medium (e.g., YPD)

-

Ginsenoside extraction solvents (e.g., n-butanol)

-

HPLC system

Procedure:

-

Gene Cassette Construction: Clone the genes encoding dammarenediol-II synthase (DS), protopanaxadiol synthase (PPDS), PgUGT74AE2, and PgUGT94Q2 into yeast expression vectors under the control of strong promoters.

-

Yeast Transformation: Transform the constructed expression vectors into a suitable S. cerevisiae host strain using a standard yeast transformation protocol (e.g., lithium acetate method).

-

Strain Selection and Verification: Select for transformed yeast colonies on appropriate selective media. Verify the integration and expression of the heterologous genes by PCR, RT-PCR, or Western blotting.

-

Fermentation: Inoculate a starter culture of the engineered yeast strain in selective media. Transfer the starter culture to a larger volume of fermentation medium and incubate with shaking at 30°C for several days.

-

Ginsenoside Extraction: After fermentation, harvest the yeast cells and the culture medium. Extract the ginsenosides from both the cell pellet and the supernatant using an appropriate solvent such as n-butanol.

-

Product Analysis: Analyze the extracted samples by HPLC or LC-MS to identify and quantify the production of Ginsenoside Rh2 and Rh3.

Conclusion

The elucidation of the this compound biosynthetic pathway in Panax species has opened up new avenues for the sustainable production of this valuable anti-cancer compound. Through the identification and characterization of key enzymes, particularly the UDP-glycosyltransferases PgUGT74AE2 and PgUGT94Q2, it is now possible to reconstitute the entire pathway in microbial hosts such as Saccharomyces cerevisiae. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to optimize the production of this compound and to explore the broader potential of synthetic biology in natural product synthesis. Further research into the regulation of this pathway and the engineering of more efficient enzymes will undoubtedly lead to even higher yields and a more economically viable production platform for this promising therapeutic agent.

References

- 1. Metabolic Engineering of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid modification of the pET-28 expression vector for ligation independent cloning using homologous recombination in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The yeastGemMap: A process diagram to assist yeast systems-metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside Rh3 mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Ginsenoside Rh3 in Cancer Cells

Introduction

This compound, a rare tetracyclic triterpenoid saponin primarily extracted from Panax ginseng C.A. Meyer, has garnered significant attention in oncological research.[1][2] Its potent anticancer activities have been demonstrated across a multitude of cancer models, including lung, colorectal, breast, and prostate cancers.[2][3][4][5] Unlike conventional chemotherapeutic agents that often present severe side effects, this compound exhibits a multi-targeted approach with lower toxicity, making it a promising candidate for standalone therapy or as an adjuvant to enhance the efficacy of existing treatments.[2][6] This technical guide elucidates the core mechanisms through which this compound exerts its anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and immunomodulation. The content herein is intended for researchers, scientists, and drug development professionals, providing detailed experimental insights and data-driven summaries.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of several key signaling pathways, primarily centering on the mitochondrial-dependent intrinsic pathway.

1.1. Mitochondrial-Dependent Pathway

This compound treatment has been shown to increase the production of intracellular Reactive Oxygen Species (ROS).[3][7] This elevation in ROS disrupts the mitochondrial membrane potential (ΔΨm) and modulates the expression of the Bcl-2 family of proteins.[5][8] Specifically, Rh3 upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[5][8] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol.[8] Cytosolic cytochrome c then triggers the activation of a caspase cascade, beginning with the proteolytic cleavage of caspase-9 and subsequently caspase-3.[8] Activated caspase-3 is a key executioner caspase that cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to DNA fragmentation and the characteristic morphological changes of apoptosis.[5][8] In colorectal cancer cells, Rh3 has been shown to induce apoptosis specifically by upregulating caspase-3 expression.[9][10]

1.2. p53 Pathway Activation

In gallbladder cancer cells, 20(S)-ginsenoside Rg3 has been demonstrated to activate the p53 pathway.[11] This activation contributes to the induction of both cellular senescence and mitochondrial-dependent apoptosis, highlighting the multi-faceted pro-apoptotic role of this compound.[11]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G1/S transition phase.[3][11][12]

2.1. G1 Phase Arrest

In lung and gallbladder cancer cells, Rh3 treatment leads to a significant increase in the proportion of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.[11][12] This arrest is mediated by the modulation of key cell cycle regulatory proteins. Rh3 has been shown to upregulate the expression of tumor suppressor proteins p53 and the cyclin-dependent kinase (CDK) inhibitor p21.[12] Concurrently, it downregulates the expression of proteins that promote G1/S transition, such as Cyclin D1 and CDK4.[12] In prostate cancer cells, Rh3-induced G1/S arrest is directly linked to an increase in intracellular ROS.[3][7]

2.2. Targeting EGFR Pathway

In non-small cell lung cancer (NSCLC), 20(S)-Rg3 has been identified as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[13] By targeting EGFR, it blocks the downstream Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation. This inhibition leads to the downregulation of CDK2, Cyclin A2, and Cyclin E1, resulting in G0/G1 phase arrest.[13]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[4] this compound exhibits potent anti-angiogenic properties by targeting vascular endothelial growth factor (VEGF) and its related signaling pathways.[14][15]

3.1. Downregulation of VEGF

Rh3 has been shown to downregulate the expression of VEGF by repressing signaling pathways such as p38/ERK.[14] It also inhibits hypoxia-induced signaling molecules that promote VEGF expression, including hypoxia-inducible factor-1α (HIF-1α), NF-κB, and STAT3.[12][14] By reducing the expression of VEGF, Rh3 effectively suppresses the formation of new blood vessels in the tumor microenvironment, thereby starving the tumor of essential nutrients and oxygen.[4][16]

Immunomodulatory Effects

This compound can remodel the tumor microenvironment by promoting antitumor immunity.[4][16] It enhances the phagocytic activity of macrophages and can act as a cytotoxic activator of Natural Killer (NK) cells.[17][18][19] In colorectal cancer models, Rh3 was found to downregulate the expression of immune checkpoint proteins B7-H1 (PD-L1) and B7-H3, which are associated with reduced overall survival.[4][16] This suggests that Rh3 can help overcome tumor-induced immune suppression.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound/Rg3 on various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) Values of Ginsenosides

| Ginsenoside | Cell Line | Cancer Type | IC50 Value | Treatment Duration | Citation |

| Rh3 | HCT116 | Colorectal Cancer | 77.54 µg/mL | Not Specified | [20] |

| Rg3 | Jurkat | Leukemia | ~90 µM | 24 h | [21] |

| Rg3 | PC3 | Prostate Cancer | 8.4 µM | Not Specified | [22] |

| Rg3 | LNCaP | Prostate Cancer | 14.1 µM | Not Specified | [22] |

| Rh2 | PC3 | Prostate Cancer | 5.5 µM | Not Specified | [22] |

| Rh2 | LNCaP | Prostate Cancer | 4.4 µM | Not Specified | [22] |

| Rf | MG-63 | Osteosarcoma | 11 µM | 24 h | [23] |

Table 2: Effect of this compound/Rg3 on Cell Cycle Distribution

| Ginsenoside | Cell Line | Concentration | Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |

| Rg3 | PC3 | 50 µM | 48 h | Significantly Increased | Significantly Decreased | Not Specified | [3][24] |

| SRg3 | MDA-MB-231 | 100 µM | 3 days | 65.3% ± 3.22 | Not Specified | 12.5% ± 1.4 | [25] |

| Control | MDA-MB-231 | Vehicle | 3 days | 52.8% ± 5.1 | 27.6% ± 3.0 | 19.8% ± 1.2 | [25] |

| Rh3 | A549 & PC9 | 50 & 100 µM | 24 h | Markedly Increased | Decreased | Decreased | [12] |

Table 3: Effect of this compound/Rg3 on Apoptosis

| Ginsenoside | Cell Line | Concentration | Duration | Apoptotic Effect | Citation |

| Rh3 | SW1116 | 120 µg/mL | 12-48 h | Increased apoptotic cell ratio | [9][10] |

| Rg3 | Renal 786-O | 45 µM | 48 h | Apoptotic rate of 23.18% ± 1.46 | [26] |

| Rh2 | Jurkat | 35 µM | Not Specified | 23.23% ± 3.06 early apoptotic cells | [21] |

| Rg3 | Jurkat | 35 µM | Not Specified | 10.53% ± 0.98 early apoptotic cells | [21] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability and Proliferation Assay (MTT/CCK-8)

-

Principle : These are colorimetric assays that measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT) to formazan or a WST-8 salt (CCK-8) to a colored product.[5][21]

-

Protocol :

-

Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.[12]

-

The culture medium is replaced with a medium containing various concentrations of this compound (e.g., 0-140 µM) or a vehicle control (DMSO).[12]

-

Cells are incubated for specified time points (e.g., 24, 48, 72 hours).[12][26]

-

Following treatment, MTT (0.5 mg/ml) or CCK-8 solution (10 µl) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[5][21]

-

For MTT assays, the formazan crystals are solubilized with a solvent like DMSO.

-

The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or 570 nm for MTT.[21]

-

Cell viability is expressed as a percentage relative to the vehicle-treated control group.

-

2. Apoptosis Analysis (Annexin V/PI Staining)

-

Principle : This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptotic/necrotic).[5]

-

Protocol :

-

Cells are seeded in 6-well plates and treated with Rh3 for a specified duration (e.g., 24 hours).[20]

-

After treatment, both floating and adherent cells are harvested by trypsinization.[11]

-

Cells are washed twice with cold PBS.[5]

-

The cell pellet is resuspended in 1X Annexin V binding buffer.[5]

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[20]

-

The mixture is incubated for 15 minutes in the dark at room temperature.[5][20]

-

The stained cells are analyzed immediately by a flow cytometer.

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle : Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[11]

-

Protocol :

-

Cells are seeded and treated with different concentrations of Rh3 for a specified time (e.g., 48 hours).[3][11]

-

Cells are harvested, washed twice with cold PBS.[11]

-

The cells are fixed by dropwise addition into ice-cold 70% ethanol and stored overnight at 4°C.[11][27]

-

The fixed cells are washed again with PBS and then resuspended in a PI staining solution containing RNase A.[27]

-

The mixture is incubated in the dark for 15-30 minutes.[27]

-

The DNA content is analyzed using a flow cytometer, and the percentage of cells in each phase is quantified using analysis software.[3]

-

4. Western Blotting

-

Principle : This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific primary and secondary antibodies.

-

Protocol :

-

After treatment with Rh3, cells are lysed using a lysis buffer to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., Caspase-3, Cyclin D1, p-ERK) overnight at 4°C.[12]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is often used as a loading control.[12]

-

References

- 1. mdpi.com [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Ginsenoside Rg3 suppresses the proliferation of prostate cancer cell line PC3 through ROS-induced cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside Rg3 targets cancer stem cells and tumor angiogenesis to inhibit colorectal cancer progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ginsenoside Rg3 suppresses the proliferation of prostate cancer cell line PC3 through ROS-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 20(S)-Ginsenoside Rg3-induced apoptosis in HT-29 colon cancer cells is associated with AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Inhibits Proliferation and Induces Apoptosis of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Inhibits Lung Cancer Metastasis by Targeting Extracellular Signal-Regulated Kinase: A Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Functional mechanism of Ginsenosides on tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Angiogenic Properties of Ginsenoside Rg3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ginsenoside Rg3 targets cancer stem cells and tumor angiogenesis to inhibit colorectal cancer progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Immunomodulatory, Anti-Inflammatory, and Anti-Cancer Properties of Ginseng: A Pharmacological Update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Ginsenosides: an immunomodulator for the treatment of colorectal cancer [frontiersin.org]

- 19. wepub.org [wepub.org]

- 20. Transcriptome Analysis of the Anti-Proliferative Effects of this compound on HCT116 Colorectal Cancer Cells [mdpi.com]

- 21. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. mdpi.com [mdpi.com]

- 26. scielo.br [scielo.br]

- 27. 2.5. Flow cytometry for cell cycle analysis [bio-protocol.org]

A Technical Guide to the In Vitro Bioactivity of Ginsenoside Rh3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary in vitro screening of Ginsenoside Rh3, a bioactive saponin derived from Panax ginseng. It details its significant anticancer, anti-inflammatory, and neuroprotective properties, supported by experimental data and methodological insights. The guide is intended to serve as a foundational resource for professionals engaged in natural product research and drug discovery.

Introduction to this compound

This compound is a steroidal saponin and a metabolite of Ginsenoside Rg5, which is a primary constituent of heat-processed ginseng[1]. Like other ginsenosides, its core structure is a four-ring, steroid-like backbone[2]. Rh3 has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent antitumor, anti-inflammatory, and antioxidant effects[2][3]. Its mechanisms of action are multifaceted, often involving the modulation of multiple critical signaling pathways[2][3][4]. This guide focuses on the in vitro evidence that establishes the therapeutic potential of this compound.

Anticancer Bioactivity

In vitro studies have consistently demonstrated the anticancer properties of this compound across various cancer cell lines. The primary mechanisms include the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and cell cycle arrest[2][5].

Key Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by targeting fundamental cellular pathways. It has been shown to induce apoptosis through the death receptor-mediated, mitochondria-dependent pathway, which involves the activation of a cascade of caspase enzymes[5]. Furthermore, Rh3 can inhibit the JAK/STAT3 signaling pathway, which is crucial for tumor cell survival and proliferation, thereby increasing the susceptibility of cancer cells to other therapeutic agents[6].

Caption: this compound-induced mitochondrial apoptosis pathway.

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Quantitative Data on Anticancer Effects

The following table summarizes the quantitative results of in vitro studies on the anticancer activity of this compound.

| Cell Line | Assay Type | Concentration | Observed Effect | Citation |

| SW1116 (Colorectal) | Proliferation | 60 µg/mL | Significant inhibition of proliferation. | [7] |

| SW1116 (Colorectal) | Proliferation | 120 µg/mL | 62.1% inhibition rate. | [7] |

| SW1116 (Colorectal) | Apoptosis | 120 µg/mL | Increased ratio of apoptotic cells; upregulated caspase-3 expression. | [7][8] |

| H460 & A549 (NSCLC) | Apoptosis | Concentration-dependent | Induced apoptosis. | [5] |

| Hepatocellular Carcinoma | Apoptosis | Not specified | Enhanced regorafenib-induced apoptosis. | [6] |

Experimental Protocols

2.3.1 MTT Assay for Cell Viability

-

Cell Seeding : Plate cells (e.g., SW1116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.

-

Treatment : Treat cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

2.3.2 Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Cell Culture and Treatment : Culture cells to 70-80% confluency and treat with this compound for the desired time.

-

Cell Harvesting : Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining : Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry : Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Anti-inflammatory Bioactivity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators in various cell types, particularly in microglia and macrophages[1][9].

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory mechanism of Rh3 is complex, involving the modulation of several interconnected signaling pathways. It inhibits the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammation, and suppresses the JAK/STAT and MAPK signaling cascades[1]. Concurrently, Rh3 activates 5'-adenosine monophosphate-activated protein kinase (AMPK), which acts as an upstream regulator to suppress inflammatory responses[1]. This multi-target action leads to a significant reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as iNOS and COX-2[1][9][10].

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Quantitative Data on Anti-inflammatory Effects

| Cell Line | Stimulant | Observed Effect | Citation |

| BV2 Microglia | LPS | Inhibition of iNOS, TNF-α, and IL-6 mRNA and protein expression. | [1] |

| BV2 Microglia | LPS | Enhanced phosphorylation of AMPK. | [1] |

| RAW 264.7 Macrophages | LPS | Suppression of NO and prostaglandin E2 (PGE2) production. | [9] |

| RAW 264.7 Macrophages | LPS | Suppression of TNF-α, IL-1β, and IL-6 production. | [9] |

| A549 Cells | TNF-α | Inhibition of p65 phosphorylation and COX-2 expression. | [4] |

Experimental Protocols

3.3.1 Griess Assay for Nitric Oxide (NO) Quantification

-

Cell Culture and Stimulation : Plate cells (e.g., RAW 264.7) and treat with this compound for 1 hour before stimulating with an inflammatory agent like LPS (1 µg/mL). Incubate for 24 hours.

-

Sample Collection : Collect 50 µL of the cell culture supernatant.

-

Griess Reaction : Add 50 µL of Sulfanilamide solution (Griess Reagent A) to the supernatant, incubate for 10 minutes in the dark. Then, add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes.

-

Absorbance Measurement : Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

3.3.2 ELISA for Cytokine Quantification

-

Plate Coating : Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.

-

Blocking : Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

-

Sample Incubation : Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody : Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.

-

Enzyme Conjugate : Wash and add Avidin-HRP conjugate. Incubate for 30 minutes.

-

Substrate Addition : Wash and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution.

-

Reading : Read the absorbance at 450 nm and determine cytokine concentrations from the standard curve.

Neuroprotective Bioactivity

This compound has also been investigated for its neuroprotective effects, particularly in models of excitotoxicity, which is a key pathological process in various neurodegenerative disorders[11][12].

Key Mechanism of Neuroprotection

The primary neuroprotective mechanism of this compound is its ability to inhibit excitotoxicity induced by agents like homocysteine[11]. This protection is achieved by antagonizing the N-methyl-D-aspartate (NMDA) receptor[11][12]. By blocking NMDA receptor activation, Rh3 prevents excessive intracellular calcium (Ca²⁺) influx, which in turn reduces downstream detrimental effects such as DNA damage and caspase-3 activation, ultimately preventing neuronal cell death[11].

Caption: Neuroprotective mechanism of this compound via NMDA receptor inhibition.

Quantitative Data on Neuroprotective Effects

| Model System | Assay | Metric | Value | Citation |

| Rat Cultured Hippocampal Neurons | Cell Death | EC₅₀ | 28.7 ± 7.5 µM | [11] |

| Rat Cultured Hippocampal Neurons | Ca²⁺ Influx | IC₅₀ | 41.5 ± 17.5 µM | [11] |

| Xenopus Oocytes (expressing NMDA receptor) | NMDA Current | IC₅₀ | 47.3 ± 14.2 µM | [11] |

Experimental Protocol: Calcium Imaging

-

Cell Preparation : Culture primary hippocampal neurons on glass coverslips.

-

Dye Loading : Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

-

Washing : Wash the cells to remove excess dye and allow for de-esterification.

-

Perfusion and Treatment : Mount the coverslip onto a perfusion chamber on a fluorescence microscope. Perfuse with a physiological saline solution. Apply this compound for a pre-incubation period.

-

Stimulation : Stimulate the cells with an NMDA receptor agonist (e.g., homocysteine or NMDA).

-

Image Acquisition : Record changes in intracellular calcium concentration by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

General Experimental Workflow for In Vitro Screening

The preliminary screening of a natural compound like this compound typically follows a logical progression from general cytotoxicity assessments to specific, mechanism-based assays.

Caption: A general workflow for the in vitro screening of this compound.

Conclusion

The in vitro evidence strongly supports the potential of this compound as a promising therapeutic agent. Its bioactivities are characterized by the modulation of multiple key signaling pathways involved in cancer progression, inflammation, and neuronal damage. The data presented in this guide highlight its efficacy in inhibiting cancer cell growth, suppressing pro-inflammatory responses, and protecting neurons from excitotoxicity. These findings warrant further preclinical and clinical investigation to translate the in vitro potential of this compound into viable therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journal.hep.com.cn [journal.hep.com.cn]

- 3. Pharmacological properties, molecular mechanisms and therapeutic potential of ginsenoside Rg3 as an antioxidant and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological properties, molecular mechanisms and therapeutic potential of ginsenoside Rg3 as an antioxidant and anti-inflammatory agent [frontiersin.org]

- 5. Anticancer effects of ginsenoside Rk3 on non-small cell lung cancer cells: in vitro and in vivo - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound Inhibits Proliferation and Induces Apoptosis of Colorectal Cancer Cells [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of Ginsenoside Rg3 via NF-κB Pathway in A549 Cells and Human Asthmatic Lung Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of ginsenoside Rg3 against homocysteine-induced excitotoxicity in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Literature review on the therapeutic potential of Ginsenoside Rh3

An In-depth Technical Guide on the Therapeutic Potential of Ginsenoside Rh3

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a rare protopanaxadiol saponin derived from Panax ginseng, has emerged as a promising natural compound with significant therapeutic potential, particularly in oncology. Unlike more abundant ginsenosides, Rh3 exhibits potent bioactivity, attributable to its lower glycosylation and increased lipophilicity, which facilitates cellular uptake. Extensive preclinical research, both in vitro and in vivo, has demonstrated its multifaceted mechanisms of action, including the inhibition of cancer cell proliferation, induction of programmed cell death, suppression of metastasis and angiogenesis, and modulation of the tumor microenvironment. This technical guide provides a comprehensive review of the current state of knowledge on this compound, focusing on its anticancer properties. It synthesizes quantitative data from numerous studies, details key experimental protocols for its evaluation, and visualizes the complex signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore and harness the therapeutic capabilities of this compound.

Introduction to this compound

Ginsenosides are the primary pharmacologically active components of ginseng.[1] They are triterpenoid saponins classified into protopanaxadiol (PPD) and protopanaxatriol (PPT) types based on their aglycone structure. This compound is a PPD-type ginsenoside, notable for its relative rarity in raw ginseng and its potent biological activities.[2] The structure of ginsenosides, particularly the number and position of sugar moieties, significantly influences their bioactivity; compounds with fewer sugar groups, like Rh3, generally exhibit enhanced anticancer effects.[3] Recent studies have highlighted Rh3's potential in not only cancer therapy but also in managing insulin resistance and offering neuroprotective benefits, making it a molecule of high interest for further development.[4]

Anticancer Mechanisms of Action

This compound exerts its antitumor effects through a variety of interconnected mechanisms, targeting fundamental processes of cancer progression.

Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest

A primary anticancer effect of Rh3 is the potent inhibition of cancer cell proliferation. This is achieved by inducing cell cycle arrest, primarily at the G1 or G0/G1 phase.[5][6] Studies on lung cancer cells (A549 and PC9) showed that Rh3 treatment leads to a significant increase in the proportion of cells in the G1 phase.[6] This arrest is biochemically characterized by the downregulation of key G1-phase proteins, including Cyclin D1 and cyclin-dependent kinase 4 (CDK4), and the upregulation of cell cycle inhibitors like p21 and p53.[6] This coordinated regulation effectively halts the progression of the cell cycle, preventing tumor cell division and growth.

Induction of Programmed Cell Death

Rh3 is a potent inducer of multiple forms of programmed cell death, including apoptosis, pyroptosis, and ferroptosis.

-

Apoptosis: In human leukemia Jurkat cells, ginsenosides have been shown to induce apoptosis by increasing mitochondrial reactive oxygen species (ROS).[7] This leads to the activation of mitochondria-associated apoptotic proteins.

-

Pyroptosis and Ferroptosis: In colorectal cancer models, Rh3 has been found to trigger both GSDMD-dependent pyroptosis and ferroptosis. This is achieved by suppressing solute carrier family 7 member 11 (SLC7A11), a key regulator of ferroptosis, through the Stat3/p53/NRF2 signaling axis.

Suppression of Tumor Invasion and Metastasis

The spread of cancer to distant organs, or metastasis, is a leading cause of cancer-related mortality.[8] this compound has demonstrated significant anti-metastatic properties. It can inhibit the migration and invasion of various cancer cells, including those from colon, liver, and lung cancers.[6][9][10] One of the underlying mechanisms is the reversal of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility. In hypoxic lung cancer cells, Rh3 treatment upregulates the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin, Vimentin, and Snail.[6] Furthermore, Rh3 has been shown to inhibit matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion.[8]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. This compound is a known inhibitor of tumor angiogenesis.[8][11] It exerts this effect by suppressing the expression of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis.[1] By blocking VEGF and related signaling pathways, Rh3 can effectively cut off the tumor's blood supply, leading to growth inhibition.

Synergistic Effects with Chemotherapy

This compound can enhance the efficacy of conventional chemotherapeutic agents.[1] This synergistic interaction allows for potentially lower doses of cytotoxic drugs, thereby reducing side effects. Clinical data from China suggests that combining Rh3 with chemotherapy can improve the survival rate of patients with non-small cell lung cancer (NSCLC) and digestive system cancers.[12]

Quantitative Analysis of this compound Efficacy

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity and Proliferation Inhibition of this compound

| Cell Line | Cancer Type | Assay | Effective Concentration / IC50 | Duration | Source(s) |

|---|---|---|---|---|---|

| HCT-116 | Colon Cancer | MTT | 30 - 70 µM (Significant Inhibition) | 24 h | [9] |

| A549, PC9 | Lung Cancer | MTT | 25 - 100 µM (Significant Inhibition) | 24 / 48 h | [6] |

| HeLa, SiHa | Cervical Cancer | CCK-8 | 100 µg/mL (Significant Inhibition) | 48 h | [13] |

| HepG2, MHCC-97L | Liver Cancer | Transwell | 1.25 - 5 µg/mL (Inhibited Migration) | 24 h | [10] |

| PC3 | Prostate Cancer | [3H]Thymidine | EC50: 8.4 µM (Rg3) | - | [14] |

| LNCaP | Prostate Cancer | [3H]Thymidine | EC50: 14.1 µM (Rg3) | - | [14] |

| GBC cell lines | Gallbladder Cancer | MTT | IC50: ~100 µM (20(S)-Rg3) | 24 / 48 h | [5] |

| Jurkat | Leukemia | CCK-8 | IC50: ~90 µM (GRg3) | 24 h |[7] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Cancer Type | Animal Model | Treatment Protocol | Key Findings | Source(s) |

|---|---|---|---|---|

| Colorectal Cancer | Orthotopic Xenograft (BALB/c nude mice) | Rg3 administration | Repressed tumor growth and angiogenesis. | [11] |

| Ehrlich Solid Tumor | Ehrlich Ascites Cells (Mice) | Rg3 (3 mg/kg), Rg3-NPs (3 & 6 mg/kg) orally for 2 weeks | Rg3-NPs were more effective than Rg3 in reducing tumor weight and size. | [15] |

| Breast Cancer | 4T1 Cell Xenograft (BALB/c mice) | Intravenous injections every 3 days | - | [12][16] |

| Lung Cancer | Urethane-induced (Mouse model) | Rg3 treatment | Decreased tumor incidence and invasion. |[17] |

Key Signaling Pathways and Visualizations

This compound modulates several critical signaling pathways involved in cancer progression. The following diagrams, generated using Graphviz, illustrate these interactions.

ERK Signaling Pathway Inhibition

The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the broader MAPK pathway, is crucial for cell proliferation and survival. Rh3 has been shown to inhibit this pathway in lung cancer.

Caption: this compound inhibits the ERK signaling pathway.

JAK/STAT Pathway Inhibition

The JAK/STAT pathway is vital for cytokine signaling and is often dysregulated in cancer. Rh3 targets this pathway in colon cancer cells by inhibiting JAK3 expression.

Caption: Rh3 inhibits the JAK3/STAT5 signaling pathway in colon cancer.

Methodologies for Preclinical Evaluation

Standardized protocols are crucial for the consistent evaluation of this compound's therapeutic potential.

Cell Viability and Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells.

-

Cell Seeding: Seed cell suspension (e.g., 5,000 cells/well) in 100 µL of culture medium into a 96-well plate.

-

Pre-incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell adherence.[18]

-

Drug Treatment: Add 10 µL of this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[19]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.[7]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[18]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Caption: Standard experimental workflow for a CCK-8 cell viability assay.

Cell Migration Assay (Transwell)

This assay assesses the migratory capacity of cancer cells in vitro.

-

Cell Preparation: Culture cells to ~80% confluency. Starve cells in a serum-free medium for several hours prior to the assay.

-

Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend starved cells in a serum-free medium. Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber of the Transwell insert.[9] Add different concentrations of this compound to the upper chamber.

-

Incubation: Incubate the plate for an appropriate duration (e.g., 24 hours) at 37°C.[9]

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the top surface of the membrane using a cotton swab.

-